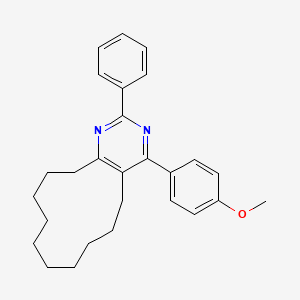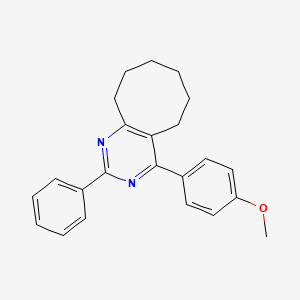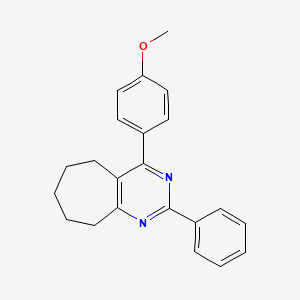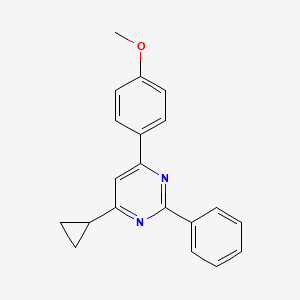
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine (2P4M6CP) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound, which means that it contains both a carbon atom and a nitrogen atom in its ring structure. This compound has been studied for its potential use in drug design, due to its unique molecular structure and the ability to bind to different biological targets. It has also been studied for its potential to act as an antioxidant, and its ability to reduce inflammation. 2P4M6CP has been used in laboratory experiments as a model compound for drug design, and has been studied for its potential to be used in medical treatments.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine is not yet fully understood. However, it is believed that it binds to specific proteins in the cell and alters their activity, leading to changes in the cell’s physiology. It is also believed that 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine may interact with enzymes, hormones, and other molecules in the cell, leading to changes in the cell’s metabolism.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine has been studied for its potential to act as an antioxidant, and its ability to reduce inflammation. It has also been studied for its potential to reduce the risk of certain diseases, such as cancer, and to act as an anti-tumor agent. In addition, it has been studied for its potential to act as an anti-inflammatory agent, and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine in laboratory experiments include its ability to bind to different biological targets, its potential to act as an antioxidant, and its ability to reduce inflammation. However, there are also some limitations to using this compound in laboratory experiments, such as its potential to interact with other molecules in the cell, and its potential to cause adverse effects.
Zukünftige Richtungen
Future research on 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine should focus on its potential applications in drug design and medical treatments. In addition, further research should be conducted on its potential to act as an antioxidant, and its ability to reduce inflammation. Additionally, future studies should explore the potential of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine to act as an anti-tumor agent, and to reduce the risk of certain diseases. Finally, further research should be conducted into the mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine, in order to better understand its effects on the cell.
Synthesemethoden
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine can be synthesized through a variety of methods. One common method is the reaction of 2-phenyl-4-methoxyphenyl-6-cyclopropylpyrimidine with an aqueous solution of sodium hydroxide. This reaction produces a white precipitate which is then isolated and purified. Other methods for the synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine include the reaction of 2-phenyl-4-methoxyphenyl-6-cyclopropylpyrimidine with aqueous solutions of potassium hydroxide, or the reaction of 2-phenyl-4-methoxyphenyl-6-cyclopropylpyrimidine with an aqueous solution of sodium bicarbonate.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine has been studied for its potential applications in various scientific fields. It has been studied for its potential use in drug design, due to its unique molecular structure and the ability to bind to different biological targets. It has also been studied for its potential to act as an antioxidant, and its ability to reduce inflammation. In addition, it has been used in laboratory experiments as a model compound for drug design, and has been studied for its potential to be used in medical treatments.
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-23-17-11-9-15(10-12-17)19-13-18(14-7-8-14)21-20(22-19)16-5-3-2-4-6-16/h2-6,9-14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVXFHJQXHTKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
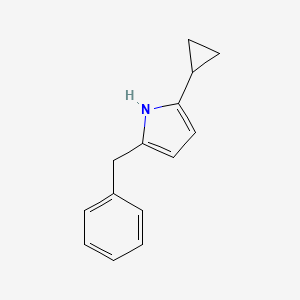
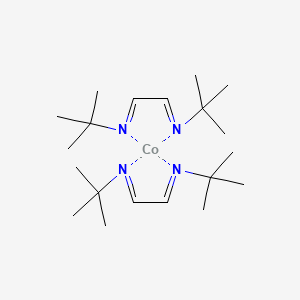
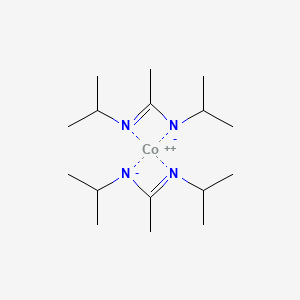
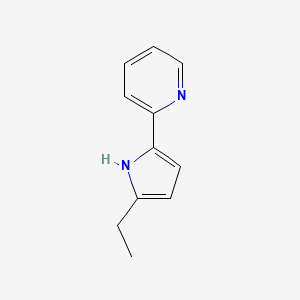
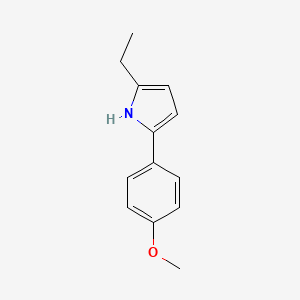
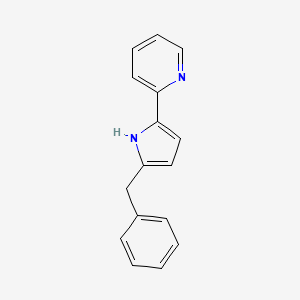
![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)
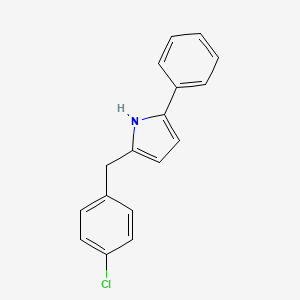
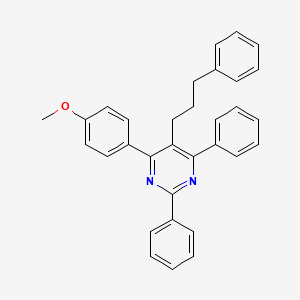
![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)
